molecular formula C16H16FN5O2 B2725867 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-fluorobenzamide CAS No. 899751-58-7

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-fluorobenzamide

Cat. No.: B2725867
CAS No.: 899751-58-7
M. Wt: 329.335
InChI Key: NTFLCFAWNGFGDF-UHFFFAOYSA-N
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Description

  • Attachment of the 4-Fluorobenzamide Moiety:

  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

    Chemical Reactions Analysis

    Types of Reactions:

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

      Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

      Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Major Products:

    • Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
    • Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
    • Substitution: Substituted benzamide derivatives.

    Mechanism of Action

    The mechanism of action of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-fluorobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also interact with receptors to modulate signal transduction pathways .

    Properties

    IUPAC Name

    N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-fluorobenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H16FN5O2/c1-16(2,3)22-13-12(8-19-22)15(24)21(9-18-13)20-14(23)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,20,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NTFLCFAWNGFGDF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H16FN5O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    329.33 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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